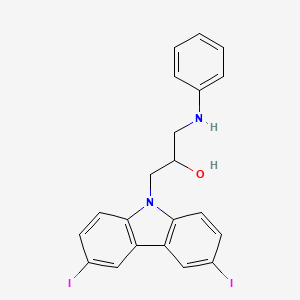
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol is a synthetic organic compound that features a carbazole core substituted with iodine atoms at the 3 and 6 positions, and a phenylamino group attached to a propanol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol typically involves the following steps:
Iodination of Carbazole: The carbazole core is iodinated at the 3 and 6 positions using iodine and an oxidizing agent such as potassium iodate in an acidic medium.
Formation of the Propanol Side Chain: The iodinated carbazole is then reacted with an appropriate alkylating agent to introduce the propanol side chain.
Attachment of the Phenylamino Group: The final step involves the reaction of the intermediate with aniline or a substituted aniline under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of the carbazole core.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Deiodinated carbazole derivatives.
Substitution: Functionalized carbazole derivatives with various substituents replacing the iodine atoms.
Applications De Recherche Scientifique
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol has several scientific research applications:
Organic Electronics: The compound can be used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and neurological disorders.
Materials Science: The compound can be used in the synthesis of advanced materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol depends on its application:
In Organic Electronics: The compound functions as a charge transport material, facilitating the movement of electrons or holes in devices like OLEDs and OPVs.
In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways involved would depend on the specific disease being targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol: Similar structure but with bromine atoms instead of iodine.
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol: Similar structure but with chlorine atoms instead of iodine.
1-(3,6-difluoro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol is unique due to the presence of iodine atoms, which can significantly influence its electronic properties and reactivity
Propriétés
Formule moléculaire |
C21H18I2N2O |
|---|---|
Poids moléculaire |
568.2 g/mol |
Nom IUPAC |
1-anilino-3-(3,6-diiodocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C21H18I2N2O/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-17(26)12-24-16-4-2-1-3-5-16/h1-11,17,24,26H,12-13H2 |
Clé InChI |
FSPFFTPOBIANFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-(5-{(E)-[1-(3,5-dimethylphenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11696146.png)

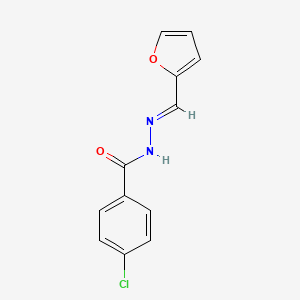
![(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696162.png)
![Butyl 3-[2-(4-chlorophenoxy)acetamido]benzoate](/img/structure/B11696163.png)
![Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)-](/img/structure/B11696169.png)
![(2E)-2-(2,4-dichlorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11696173.png)
![(4Z)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696184.png)
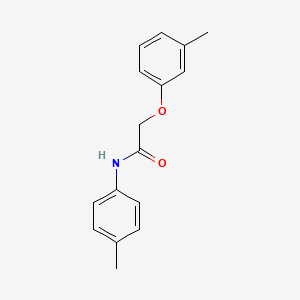
![ethyl 2-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11696199.png)
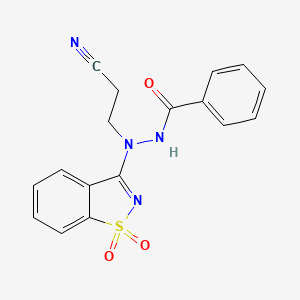
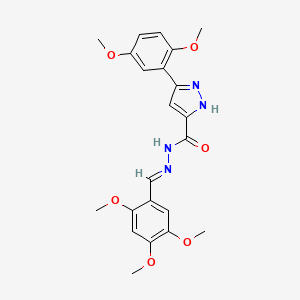
![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11696221.png)
![ethyl 5-acetyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-methylthiophene-3-carboxylate](/img/structure/B11696223.png)
